IBZM

Dopamine receptor subtype selectivity SPECT tracer characterization Competitive radioligand binding

IBZM (S(–)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a stereospecific benzamide antagonist of dopamine D2 and D3 receptors, originally developed at the University of Pennsylvania as a mono-iodinated analog of raclopride for single-photon emission computed tomography (SPECT) neuroimaging. The S(–) enantiomer (CAS 84226-06-2) serves as the non-radioactive reference standard and labeling precursor for the clinical SPECT radiotracer [123I]IBZM, which has been employed in hundreds of clinical studies for differential diagnosis of parkinsonian syndromes, schizophrenia research, and D2 receptor occupancy measurements.

Molecular Formula C15H21IN2O3
Molecular Weight 404.24 g/mol
CAS No. 84226-06-2
Cat. No. B026710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBZM
CAS84226-06-2
Synonyms123I-IBZM
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled
3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide
IBZM
N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide
Molecular FormulaC15H21IN2O3
Molecular Weight404.24 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
InChIInChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1
InChIKeyCANPFCFJURGKAX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IBZM (CAS 84226-06-2) Procurement Guide: Dopamine D2/D3 SPECT Radioligand Reference Standard and Radiolabeling Precursor


IBZM (S(–)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a stereospecific benzamide antagonist of dopamine D2 and D3 receptors, originally developed at the University of Pennsylvania as a mono-iodinated analog of raclopride for single-photon emission computed tomography (SPECT) neuroimaging [1]. The S(–) enantiomer (CAS 84226-06-2) serves as the non-radioactive reference standard and labeling precursor for the clinical SPECT radiotracer [123I]IBZM, which has been employed in hundreds of clinical studies for differential diagnosis of parkinsonian syndromes, schizophrenia research, and D2 receptor occupancy measurements [2]. The compound is a member of the substituted benzamide class derived from the atypical antipsychotic remoxipride and is distinguished from its closest analogs—epidepride, raclopride, FLB-457, and fallypride—by its balanced receptor affinity profile, well-characterized dual D2/D3 selectivity, and extensive clinical validation as a SPECT imaging agent [3].

Why In-Class Benzamide D2 Radioligands Cannot Substitute for IBZM Without Quantitative Validation


Although IBZM shares the substituted benzamide scaffold with epidepride, raclopride, FLB-457, and fallypride, these analogs differ substantially in receptor subtype selectivity, absolute binding affinity (spanning a >100-fold range from ~0.02 to >1 nM), lipophilicity, and target-to-nontarget contrast ratios in vivo [1]. IBZM uniquely exhibits dual nanomolar affinity for both D2 and D3 receptors with negligible binding to D1, D4, or D5 subtypes, whereas N-methylspiperone and other comparators bind D4 receptors as well, altering the biological signal interpretation in SPECT studies [2]. Furthermore, only the S(–) enantiomer of IBZM displays stereospecific high-affinity binding—the R(+) enantiomer is approximately 10-fold less potent—making enantiomeric purity a critical procurement specification that cannot be inferred from racemic or achiral benzamide analogs [3]. Substituting IBZM with a higher-affinity analog such as epidepride or FLB-457 without revalidation will produce different striatal-to-extrastriatal binding ratios and altered sensitivity to endogenous dopamine competition, compromising cross-study comparability and quantitative receptor occupancy calculations.

IBZM Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Selection and Procurement


Receptor Subtype Selectivity: IBZM Binds D2 and D3 but Not D1, D4, or D5—A Profile Distinct from N-Methylspiperone

IBZM was profiled against all five cloned human dopamine receptor subtypes (D1, D2(short), D3, D4(4.2), D5) in a competitive radioligand binding assay using clonal cell line membranes at 25°C. IBZM bound with high affinity to D2(s) (Ki = 1.6 nM) and D3 (Ki = 2.2 nM) but exhibited no measurable binding to D1(A), D5, or D4(4.2) receptors [1]. In contrast, [11C]N-methylspiperone binds potently to D2, D3, and D4 receptors, while [11C]raclopride and [123I]IBZM both share D2/D3 selectivity but differ in absolute affinity (raclopride Ki ≈ 0.5–1.3 nM for surface D2 receptors) [2]. This selectivity fingerprint means IBZM SPECT signals reflect composite D2 plus D3 receptor availability, a feature that is both a limitation and a unique signature relative to tracers with broader (D4-inclusive) or narrower subtype coverage.

Dopamine receptor subtype selectivity SPECT tracer characterization Competitive radioligand binding

Enantiomeric Stereospecificity: S(–)-IBZM Exhibits 10-Fold Higher D2 Binding Potency than R(+)-IBZM

The original characterization of IBZM enantiomers by Kung et al. (1988) demonstrated that S(–)-[125I]IBZM binds to rat striatal D2 receptors with Kd = 0.43 nM and Bmax = 0.48 pmol/mg protein, while competition experiments revealed that the R(+)-IBZM enantiomer is approximately 10-fold less potent than S(–)-IBZM in displacing specific binding [1]. This finding was independently confirmed by Brücke et al., who showed that S(–)-IBZM is ten-fold more potent than R(+)-IBZM in competition binding assays using bovine and mouse caudate membranes, with Ki values for D2-selective antagonists (YM-09151-2, spiperone) being 4 orders of magnitude lower than the Ki for the D1 antagonist SCH-23390 [2]. The rank order of potency was consistently: spiperone > S(–)-IBZM > (+)-butaclamol ≫ R(+)-IBZM ≥ S(–)-BZM > dopamine > ketanserin > SCH-23390 ≫ propranolol.

Stereospecific binding Enantiomeric purity Quality control specification

Striatal Specific Binding in Humans: IBZM Yields 32.6% vs. 71.7% for Epidepride—Defining the Affinity-Contrast Tradeoff

In the only direct intra-subject human SPECT comparison of [123I]IBZM and [123I]epidepride, Leslie et al. (1996) imaged 5 healthy volunteers at 2 h post-injection with both tracers (mean doses: 153 MBq for IBZM, 149 MBq for epidepride). The percent specific striatal uptake for [123I]IBZM was 32.6 ± 5.3%, versus 71.7 ± 4.9% for [123I]epidepride (p < 0.01) [1]. While epidepride's higher specific binding provides superior striatal image contrast, this very property also makes epidepride less sensitive to endogenous dopamine competition—a feature that can be either an advantage (for detecting low-density extrastriatal receptors) or a disadvantage (for measuring acute dopamine release). The IBZM-epidepride difference is grounded in their respective affinities: IBZM Kd ≈ 0.4–0.6 nM permits measurable displacement by physiological dopamine fluctuations, whereas epidepride Kd ≈ 0.024 nM approaches irreversible binding kinetics under similar conditions [2].

Striatal specific binding SPECT image contrast D2 receptor quantification

Binding Affinity Relative to Raclopride and FLB-457: IBZM Occupies an Intermediate Affinity Niche Critical for Occupancy Assays

In a systematic analysis of D2 radiotracer binding properties across multiple experimental platforms, the Kd values for the three most commonly used benzamide D2 antagonists were directly aggregated: raclopride Kd = 1.3 nM, IBZM Kd = 0.6 nM, and FLB-457 Kd = 0.018 nM . A separate study using HEK293 cells expressing surface D2 receptors confirmed IBZM's Ki(s) as 0.19±0.05 nM—intermediate between raclopride (0.50±0.08 nM) and epidepride/FLB-457 (0.01–0.03 nM) [1]. The functional consequence of this intermediate affinity is demonstrated in haloperidol competition experiments: the apparent D2 receptor occupancy measured by the three tracers decreases in the order raclopride > IBZM > FLB-457, reflecting their decreasing Kd values and thus differential sensitivity to endogenous or pharmacological competition [2]. IBZM's ~2-fold higher affinity versus raclopride makes it more suitable for detecting subtle reductions in D2 availability, while its ~30-fold lower affinity versus FLB-457 preserves measurable displacement dynamics.

D2 receptor binding affinity Radiotracer Kd comparison Receptor occupancy measurement

Optimized Radiochemical Synthesis: Labelling Yield 76±4% and Radiochemical Purity 98±1% with the Zea-Ponce Peracetic Acid Method

The most extensively validated radiosynthesis procedure for [123I]IBZM was reported by Zea-Ponce and Laruelle (1999), who optimized electrophilic radioiodination of the BZM precursor using dilute peracetic acid as oxidant. Under optimized conditions (50 μg precursor, 50 μL EtOH, buffer pH 2, Na[123I]I in 0.1 M NaOH <180 μL, 50 μL peracetic acid, 65°C for 14 min, SPE + reverse-phase HPLC purification), the method achieved a labeling yield averaging 76±4% (n=31 independent syntheses), radiochemical yield of 69±4%, and radiochemical purity of 98±1% [1]. This performance substantially exceeded the original chloramine-T method, which exhibited inconsistent yields and variable quality. A simplified preparation method by Wang et al. (1998) further demonstrated that small amounts of residual unlabeled BZM (3.3–5.9 μg) in the final product did not affect radiochemical purity or rat brain D2 receptor binding capacity, enabling a shortened preparation time of 1.5 h versus the standard 2–4 h [2]. Peracetic acid-based oxidation was subsequently confirmed as superior to chloramine-T, providing higher radiochemical yield, higher radiochemical purity, and shorter reaction time at room temperature [3].

Radiosynthesis protocol Radiochemical yield Quality control specification

Clinical Diagnostic Accuracy: IBZM SPECT Sensitivity 80% and Specificity 71% for Differentiating MSA-P from Parkinson's Disease

In a cross-sectional study directly comparing [123I]IBZM SPECT with diffusion-weighted imaging (DWI) for differentiating the Parkinson variant of multiple system atrophy (MSA-P) from Parkinson's disease (PD), Seppi et al. (2004) studied 15 MSA-P and 17 PD patients matched for age and disease duration. Using semiquantitative striatal-to-frontal cortex (S/FC) activity ratios, IBZM SPECT achieved sensitivity of 80% and specificity of 71% for MSA-P versus PD differentiation, with overall predictive accuracy of 75%, positive predictive value of 71%, and negative predictive value of 80% [1]. Independently, an automated expert system (IBZM tool) developed by Buchert et al. (2006) achieved sensitivity of 100% and specificity of 86% for differentiating MSA subjects from healthy controls when applied to 27 well-documented subjects, with improved statistical power compared to manual volume-of-interest analysis [2]. These performance metrics establish a validated clinical benchmark against which any proposed alternative D2 SPECT tracer must be compared.

Parkinsonian syndrome differential diagnosis Multiple system atrophy Diagnostic accuracy

IBZM (CAS 84226-06-2): Evidence-Grounded Application Scenarios for Research and Clinical Radiopharmaceutical Procurement


D2/D3 Receptor Occupancy Studies Requiring Intermediate-Affinity Displaceable Tracer

The evidence from Sections 3.3 and 3.4 establishes that IBZM occupies a uniquely validated affinity window (Kd ≈ 0.6 nM, surface Ki ≈ 0.19 nM) between raclopride (lower affinity, ~1.3 nM) and FLB-457/epidepride (ultra-high affinity, ~0.018–0.024 nM) . Its 1.2-fold internalization affinity shift is the smallest among all clinically used D2 antagonists, making IBZM the radiotracer of choice for receptor occupancy studies where the measurement must reflect total (surface + internalized) receptor availability rather than being confounded by receptor trafficking [1]. Procurement of unlabeled IBZM reference standard enables laboratories to conduct in-house competitive binding assays, cold-ligand displacement studies, and quality control validation for [123I]IBZM-based clinical occupancy protocols.

Differential Diagnosis of Parkinsonian Syndromes via D2 Receptor SPECT Imaging

As demonstrated in Section 3.6, [123I]IBZM SPECT has validated clinical utility for differentiating MSA-P from Parkinson's disease, with documented sensitivity of 80% and specificity of 71% using semiquantitative striatal-to-frontal cortex ratios [2]. The automated IBZM tool further improves diagnostic performance to 100% sensitivity and 86% specificity for MSA versus healthy controls [3]. Labs performing clinical SPECT neuroimaging require the unlabeled IBZM reference standard (CAS 84226-06-2) for kit formulation and radiochemical purity validation prior to patient administration, as well as for cold-compound blocking controls.

Reference Standard for Stereospecific Quality Control in Radiopharmaceutical Production

The 10-fold potency difference between S(–)-IBZM and R(+)-IBZM (Section 3.2) imposes stringent enantiomeric purity requirements on any IBZM lot used as radiolabeling precursor [4]. Procurement of IBZM with certified enantiomeric purity and full analytical characterization (NMR, mass spectrometry, chiral HPLC) is essential for radiopharmacies and cyclotron facilities producing clinical-grade [123I]IBZM. The well-characterized peracetic acid-based radiosynthesis protocol (Section 3.5) requires high-purity S(–)-IBZM precursor to achieve the documented labeling yield of 76±4% and radiochemical purity of 98±1% [5].

In Vitro Dopamine D2/D3 Receptor Pharmacology and Autoradiography

IBZM's unique receptor subtype selectivity—high-affinity binding to D2 and D3 with complete exclusion of D1, D4, and D5 (Section 3.1)—makes its radioactive ([125I]IBZM) and non-radioactive forms valuable tools for in vitro receptor pharmacology [6]. The compound's well-characterized binding parameters (Kd = 0.43 nM, Bmax = 0.48 pmol/mg protein in rat striatum) provide robust benchmarks for receptor density quantification in tissue homogenates and autoradiographic studies. Procurement of the unlabeled compound allows laboratories to perform competitive displacement assays, saturation binding controls, and nonspecific binding determination without the constraints of radioactive material handling.

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